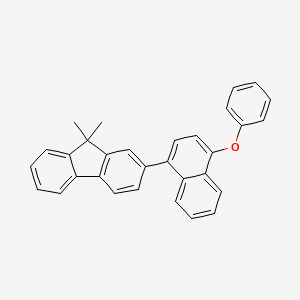

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene

Beschreibung

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a fluorene core with additional phenoxy and naphthyl groups, making it a complex and potentially useful molecule in various scientific fields.

Eigenschaften

CAS-Nummer |

653599-34-9 |

|---|---|

Molekularformel |

C31H24O |

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

9,9-dimethyl-2-(4-phenoxynaphthalen-1-yl)fluorene |

InChI |

InChI=1S/C31H24O/c1-31(2)28-15-9-8-13-25(28)26-17-16-21(20-29(26)31)23-18-19-30(27-14-7-6-12-24(23)27)32-22-10-4-3-5-11-22/h3-20H,1-2H3 |

InChI-Schlüssel |

NLFRNZXGMLGQIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=CC=CC=C54)OC6=CC=CC=C6)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9,9-Dimethyl-2-(4-Phenoxynaphthalen-1-YL)-9H-Fluoren beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist es, mit Fluoren zu beginnen und die Dimethylgruppen an der 9-Position durch Friedel-Crafts-Alkylierung einzuführen. Die Phenoxynaphthylgruppe kann über eine Suzuki-Kupplungsreaktion eingeführt werden, die die Reaktion eines Boronsäurederivats mit einem halogenierten Naphthalin in Gegenwart eines Palladiumkatalysators beinhaltet.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher komplexen organischen Verbindungen beinhaltet oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Hochdruckreaktoren, fortschrittliche Reinigungstechniken wie Säulenchromatographie und präzise Steuerung von Reaktionstemperaturen und -zeiten umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

9,9-Dimethyl-2-(4-Phenoxynaphthalen-1-YL)-9H-Fluoren kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die aromatischen Ringe können oxidiert werden, um Chinone oder andere oxygenierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydro- oder Tetrahydroderivaten führen.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können neue funktionelle Gruppen an den aromatischen Ringen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators können verwendet werden.

Substitution: Halogenierung kann mit Brom (Br2) oder Chlor (Cl2) erreicht werden, während Nitrierung mit Salpetersäure (HNO3) und Schwefelsäure (H2SO4) durchgeführt werden kann.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel könnte Oxidation Chinone liefern, während Reduktion Dihydroderivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 9,9-Dimethyl-2-(4-Phenoxynaphthalen-1-YL)-9H-Fluoren würde von seiner jeweiligen Anwendung abhängen. In einem biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. In der Materialwissenschaft könnten seine elektronischen Eigenschaften in Geräten wie LEDs oder Solarzellen genutzt werden.

Wirkmechanismus

The mechanism of action of 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In materials science, its electronic properties could be exploited in devices like LEDs or solar cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluoren: Die Stammverbindung, einfacher in der Struktur, aber ohne die zusätzlichen funktionellen Gruppen.

Phenoxynaphthalen: Ähnlich, da es einen Naphthalinkern mit einer Phenoxygruppe besitzt.

9,9-Dimethylfluoren: Ähnlich, da es die Dimethylgruppen an der 9-Position hat, aber die Phenoxynaphthylgruppe fehlt.

Einzigartigkeit

9,9-Dimethyl-2-(4-Phenoxynaphthalen-1-YL)-9H-Fluoren ist aufgrund seiner Kombination aus einem Fluorenkern mit sowohl Dimethyl- als auch Phenoxynaphthylgruppen einzigartig, die einzigartige chemische und physikalische Eigenschaften verleihen können.

Biologische Aktivität

9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is a synthetic organic compound belonging to the class of fluorene derivatives. Its unique structure, characterized by a dimethyl group and a phenoxy-naphthalene moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and theoretical analyses.

Chemical Structure and Properties

The chemical formula for 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene is . The compound features a fluorene backbone with substituents that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 320.41 g/mol |

| CAS Number | 883554-70-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that fluorene derivatives exhibit significant anticancer activities. For instance, compounds similar to 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene have been shown to induce apoptosis in various cancer cell lines. The mechanism is often attributed to the compound's ability to intercalate with DNA, leading to disruption of replication processes.

Case Study:

A study conducted on a series of fluorene derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The results indicated that the introduction of bulky groups like phenoxy increases binding affinity to DNA, thereby enhancing anticancer activity .

Antioxidant Activity

The antioxidant capacity of fluorene derivatives has been explored extensively. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro.

Research Findings:

In vitro assays revealed that 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells. This suggests potential protective effects against oxidative damage .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Studies suggest that fluorene derivatives can inhibit the growth of various bacterial strains.

Experimental Data:

A recent screening of structurally related compounds showed that several fluorene derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antimicrobial effects .

The biological activities of 9,9-Dimethyl-2-(4-phenoxynaphthalen-1-YL)-9H-fluorene can be attributed to several mechanisms:

- DNA Intercalation: The planar structure allows for intercalation between base pairs in DNA, leading to disruption of replication and transcription.

- Radical Scavenging: The presence of electron-rich aromatic rings facilitates the donation of electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition: Some studies suggest that fluorene derivatives may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.